molecular formula C25H27NO5 B14079401 6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one

6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one

Cat. No.: B14079401
M. Wt: 421.5 g/mol
InChI Key: WBNJBVAHRALIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verticillatine is a naturally occurring compound found in various plants, liverworts, corals, and insects. It belongs to the family of 6,12-membered ring-fused diterpenes, which are known for their complex structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of verticillatine involves several steps, starting from commercially available precursors. One common synthetic route includes the use of halogen-metal exchange reactions followed by cyclization processes. For instance, 5-bromoindole can be used as a starting material, which undergoes halogen-metal exchange to form the corresponding organometallic intermediate. This intermediate is then subjected to cyclization reactions to form the desired verticillatine structure .

Industrial Production Methods

Industrial production of verticillatine typically involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Verticillatine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products

Mechanism of Action

The mechanism of action of verticillatine involves its interaction with specific molecular targets and pathways. For instance, verticillatine can form carbocations that act as intermediates in various biosynthetic pathways. These carbocations facilitate the formation of complex ring structures, which are essential for the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Verticillatine is structurally similar to other diterpenes such as taxadiene and phomactatrienes. These compounds share a common biosynthetic pathway and have similar biological activities .

Uniqueness

What sets verticillatine apart is its unique 6,12-membered ring-fused structure, which provides distinct chemical properties and biological activities. This structural uniqueness makes verticillatine a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNJBVAHRALIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.